molecular formula C20H14N2O3S B11324922 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11324922
M. Wt: 362.4 g/mol
InChI Key: XGEWZNHVJZDXHT-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of benzodioxole, phenyl, and thienopyrimidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the coupling of the phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its thienopyrimidinone core is particularly noteworthy for its role in modulating enzyme and receptor functions, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O3S/c23-20-18-15(14-4-2-1-3-5-14)10-26-19(18)21-11-22(20)9-13-6-7-16-17(8-13)25-12-24-16/h1-8,10-11H,9,12H2

InChI Key

XGEWZNHVJZDXHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5

Origin of Product

United States

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